molecular formula C59H85N17O12 B12303861 LHRH, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-

LHRH, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-

Cat. No.: B12303861
M. Wt: 1224.4 g/mol
InChI Key: RPPRQHFDPOJNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, is a synthetic analog of luteinizing hormone-releasing hormone. This compound is designed to mimic the natural hormone’s function, which is crucial in regulating the reproductive system by stimulating the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the removal of any impurities or incomplete sequences .

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function .

Scientific Research Applications

Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.

    Medicine: Explored as a treatment for hormone-dependent conditions such as prostate cancer, breast cancer, and endometriosis.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors on pituitary gonadotropes. This binding stimulates the release of follicle-stimulating hormone and luteinizing hormone, which regulate steroidogenesis and gamete maturation in the gonads. The molecular targets include the luteinizing hormone-releasing hormone receptor and downstream signaling pathways involving cyclic AMP and protein kinase A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, is unique due to its specific modifications, which enhance its stability and biological activity compared to other analogs. These modifications allow for targeted therapeutic applications and improved efficacy in clinical settings .

Properties

Molecular Formula

C59H85N17O12

Molecular Weight

1224.4 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H85N17O12/c1-4-64-57(87)48-15-10-24-76(48)58(88)42(14-9-23-65-59(61)62)70-52(82)43(25-33(2)3)71-50(80)40(13-7-8-22-60)69-53(83)44(26-34-16-18-37(78)19-17-34)72-56(86)47(31-77)75-54(84)45(27-35-29-66-39-12-6-5-11-38(35)39)73-55(85)46(28-36-30-63-32-67-36)74-51(81)41-20-21-49(79)68-41/h5-6,11-12,16-19,29-30,32-33,40-48,66,77-78H,4,7-10,13-15,20-28,31,60H2,1-3H3,(H,63,67)(H,64,87)(H,68,79)(H,69,83)(H,70,82)(H,71,80)(H,72,86)(H,73,85)(H,74,81)(H,75,84)(H4,61,62,65)

InChI Key

RPPRQHFDPOJNAN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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